molecular formula C13H24N2O3 B2803577 Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 2169022-82-4

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2803577
CAS No.: 2169022-82-4
M. Wt: 256.346
InChI Key: UMYMTFNUTIXCRR-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques such as chromatography .

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate stands out due to its specific functional group arrangement, which can lead to unique reactivity and biological activity.

Biological Activity

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 2169022-82-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
CAS Number2169022-82-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spiro structure allows for high specificity in binding, which may inhibit enzyme activity or modulate receptor function.

Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, particularly in pathways related to inflammation and immune responses. For instance, derivatives of spirocyclic compounds have been shown to interact with chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory conditions and diseases such as HIV/AIDS .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of spirocyclic compounds. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in research focusing on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH can enhance endocannabinoid signaling, which has implications for pain relief and anti-inflammatory effects .

Case Studies

  • Inhibition of Chemokine Receptors : A study reported that compounds structurally related to this compound could effectively inhibit chemokine receptors associated with inflammatory responses . This property could be leveraged for therapeutic interventions in diseases characterized by chronic inflammation.
  • Synthesis and Biological Evaluation : A synthetic route for related spirocyclic compounds was developed, yielding derivatives that exhibited promising biological activities, including anti-inflammatory effects . Such findings underscore the importance of structural modifications in enhancing biological efficacy.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYMTFNUTIXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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